molecular formula C8H11NOS B13790222 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- CAS No. 24207-15-6

2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl-

Cat. No.: B13790222
CAS No.: 24207-15-6
M. Wt: 169.25 g/mol
InChI Key: BJEVGGTVTRCGSV-UHFFFAOYSA-N
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Description

2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- is a heterocyclic compound that belongs to the pyridinethione family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- typically involves the reaction of pyridine derivatives with thiol compounds under controlled conditions. Common reagents used in the synthesis include ethylating agents and methylating agents. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and purity. The process might include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another, often using halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-5-methyl-
  • 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-4-methyl-

Uniqueness

Compared to similar compounds, 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- may exhibit unique chemical properties or biological activities due to its specific molecular structure

Properties

CAS No.

24207-15-6

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-ethyl-3-hydroxy-6-methylpyridine-2-thione

InChI

InChI=1S/C8H11NOS/c1-3-9-6(2)4-5-7(10)8(9)11/h4-5,10H,3H2,1-2H3

InChI Key

BJEVGGTVTRCGSV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=C(C1=S)O)C

Origin of Product

United States

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